Adenosine-1'-13C
Overview
Description
Adenosine-1’-13C is the 13C labeled Adenosine . Adenosine, a ubiquitous endogenous autacoid, acts through the enrollment of four G protein-coupled receptors: A1, A2A, A2B, and A3. Adenosine affects almost all aspects of cellular physiology .
Synthesis Analysis
The synthesis of Adenosine-1’-13C involves complex biochemical processes. A study suggests extensive recycling of endogenous CO2 in vivo . The location of 13C in adenosine helps distinguish these pathways . The complete 1H, 13C, and 15N NMR signals assignment of adenosine derivatives differently substituted at C (6)-position was achieved using one- and two-dimensional experiments .
Molecular Structure Analysis
The molecular structure of Adenosine-1’-13C has been analyzed using various techniques. Two-dimensional solid-state 13C homonuclear and 13C-15N heteronuclear NMR experiments for dipolar correlations between isotropic chemical shifts were performed for adenosine uniformly labeled with 13C and 15N . All the 13C and 15N signals were assigned from the dipolar couplings .
Scientific Research Applications
NMR Spectral Analysis
Adenosine-1'-13C has been crucial in nuclear magnetic resonance (NMR) spectral analysis. Studies like (Ciuffreda, Casati, & Manzocchi, 2007) and (Casati, Manzocchi, Ottria, & Ciuffreda, 2011) demonstrate the use of 1H and 13C NMR for the complete assignment of chemical shifts in adenosine and its derivatives. This application is essential for understanding the structural and functional aspects of nucleosides in various biological systems.
Molecular Biology and Biochemistry
In molecular biology and biochemistry, adenosine-1'-13C plays a significant role. For example, (Shallop, Gaffney, & Jones, 2003) discuss the use of 13C as an indirect tag in specifically labeled nucleosides, aiding in distinguishing adjacent-labeled atoms in studies of nucleic acids and protein-nucleic acid interactions.
Immunology and Inflammation Research
Adenosine-1'-13C has been instrumental in studies related to immunology and inflammation. (Koscsó et al., 2013) and (Csóka et al., 2012) provide insights into how adenosine affects macrophage activation and IL-10-induced signaling, which are critical aspects of the immune response and inflammation.
Neuroscience and Neuropharmacology
In the field of neuroscience, studies such as (Håberg et al., 2000) have utilized adenosine-1'-13C to explore the effects of adenosine A1 receptor agonists and antagonists on neuronal and astrocytic metabolism. This research is vital for understanding neurological conditions and developing potential treatments.
RNA Structural Studies
The role of adenosine-1'-13C in studying RNA structures has been highlighted by (Strebitzer et al., 2018), who used atom-specific 13C labeled RNA building blocks to investigate RNA structural ensembles via NMR spectroscopy. Such studies contribute significantly to our understanding of RNA biology and its implications in various diseases.
Pulmonary Research
In pulmonary research, adenosine-1'-13C has been utilized to understand adenosine's role in pulmonary diseases. (Sun et al., 2005) investigated the protective role of the A1 adenosine receptor in adenosine-dependent pulmonary injury, providing insights into the mechanisms underlying lung diseases and potential therapeutic targets.
Safety And Hazards
Future Directions
Hyperpolarized 13C MRI is an emerging molecular imaging technique that is actively undergoing clinical translation at multiple institutions . The future directions to enable the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment are also detailed .
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)(213C)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i10+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-OGIWRBOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine-1'-13C |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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